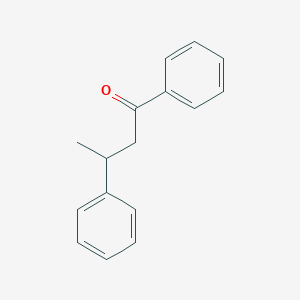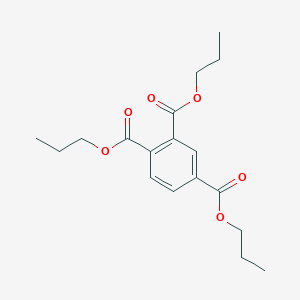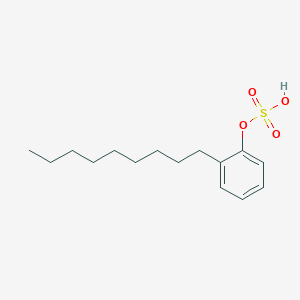
Nonylphenyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylphenyl hydrogen sulphate (NPHS) is a chemical compound that is widely used in scientific research for its unique properties. NPHS is a surfactant that is commonly used in the synthesis of various compounds, and it has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Nonylphenyl hydrogen sulphate is not fully understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the formation of emulsions. Nonylphenyl hydrogen sulphate has also been found to have antimicrobial properties, and it may act by disrupting the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Nonylphenyl hydrogen sulphate has been found to have a range of biochemical and physiological effects. It has been shown to have estrogenic activity, which may have implications for its use in scientific research. Nonylphenyl hydrogen sulphate has also been found to have toxic effects on aquatic organisms, and it may pose a risk to the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Nonylphenyl hydrogen sulphate has several advantages for use in lab experiments. It is a versatile surfactant that can be used in the synthesis of a wide range of compounds. However, Nonylphenyl hydrogen sulphate also has several limitations, including its potential toxicity and its estrogenic activity, which may complicate certain experiments.
Orientations Futures
There are several future directions for research on Nonylphenyl hydrogen sulphate. One area of interest is the development of new methods for synthesizing Nonylphenyl hydrogen sulphate that are more efficient and environmentally friendly. Another area of interest is the study of the potential health effects of Nonylphenyl hydrogen sulphate, particularly its estrogenic activity. Additionally, there is a need for further research on the environmental impact of Nonylphenyl hydrogen sulphate and its potential risks to aquatic organisms.
Méthodes De Synthèse
Nonylphenyl hydrogen sulphate can be synthesized using a variety of methods, including the reaction of nonylphenol with sulphuric acid. This process involves the addition of nonylphenol to a mixture of sulphuric acid and water, followed by heating and stirring to create the desired product.
Applications De Recherche Scientifique
Nonylphenyl hydrogen sulphate is commonly used in scientific research for a variety of applications. It is often used as a surfactant in the synthesis of various compounds, including polymers and detergents. Nonylphenyl hydrogen sulphate has also been used in the development of new materials, such as nanomaterials and biomaterials.
Propriétés
Numéro CAS |
1322-83-4 |
|---|---|
Nom du produit |
Nonylphenyl hydrogen sulphate |
Formule moléculaire |
C15H24O4S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2-nonylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19-20(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H,16,17,18) |
Clé InChI |
ORJDWQVKIMZEMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O |
Autres numéros CAS |
1322-83-4 |
Synonymes |
nonylphenyl hydrogen sulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



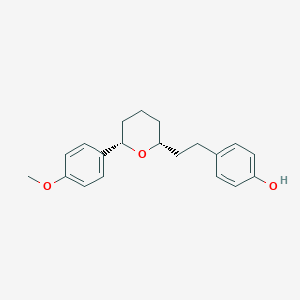
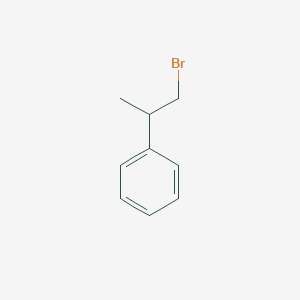
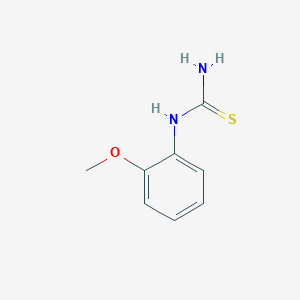
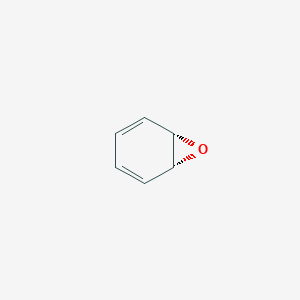
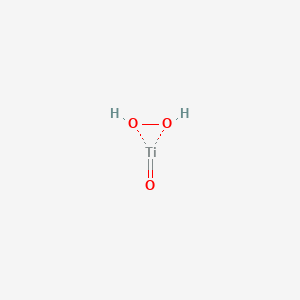
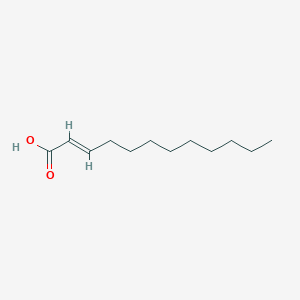
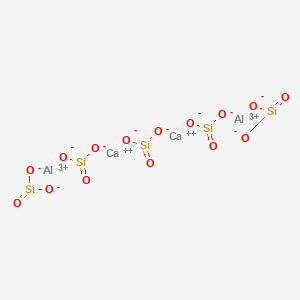
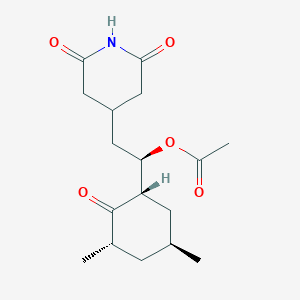
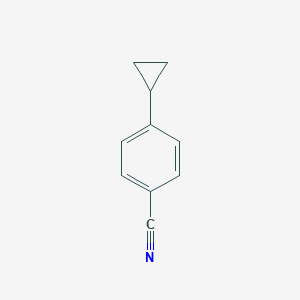
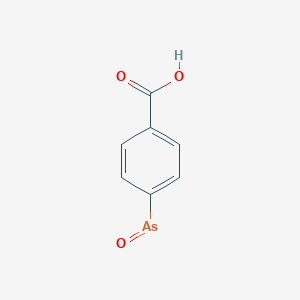
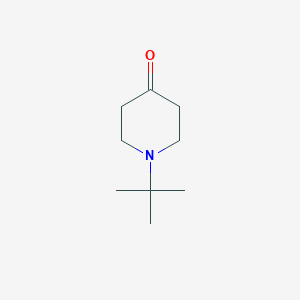
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
